molecular formula C21H24N4OS B3017900 N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 1421493-75-5

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B3017900
CAS RN: 1421493-75-5
M. Wt: 380.51
InChI Key: RFHRGSXMZNAZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide linkages and the introduction of various substituents to the core structure. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal structure and intermolecular interactions . Theoretical computations, including density functional theory (DFT), have been used to predict the electronic properties and chemical reactivity of similar molecules . These methods would be applicable to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the synthesis of various heterocyclic derivatives. For example, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide served as a precursor for the synthesis of pyridazine and pyrimidine derivatives, with reactions proceeding via initial addition to either the cyano or amino group, followed by cyclization . This suggests that the compound "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" may also undergo similar cyclization reactions to form new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods and computational chemistry. The global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP), have been investigated to understand the electrophilic and nucleophilic nature of these molecules . Additionally, the thermodynamic properties at different temperatures have been calculated to establish relationships between these properties and temperature . These analyses would be relevant to determine the properties of "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide".

Scientific Research Applications

1. Opioid Kappa Agonist Properties

The compound's potential as an opioid kappa agonist has been explored. In research conducted by Costello et al. (1991), a related series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist properties. The study highlighted the importance of conformational analysis in developing potent agonists, indicating that similar compounds could have significant biological activity as kappa agonists (Costello et al., 1991).

2. Antimicrobial and Antituberculosis Activity

Research by Soni and Patel (2017) showed that derivatives of pyrimidine, when combined with isoniazid, possess significant antimicrobial and antituberculosis activity. This suggests that compounds like N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide could be utilized in developing new antimicrobial agents, especially in the context of tuberculosis treatment (Soni & Patel, 2017).

3. Antitumor Potential

A study by Gangjee et al. (2005) involved the synthesis of compounds structurally similar to N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide. These compounds were designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating significant potential as antitumor agents. This indicates that similar compounds could have applications in cancer therapy (Gangjee et al., 2005).

4. Analgesic Effects

Research on similar compounds by Wagner et al. (1993) showed that certain pyrimidine derivatives exhibited analgesic effects. This suggests that compounds like N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide could potentially be developed as analgesic drugs (Wagner et al., 1993).

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHRGSXMZNAZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.